molecular formula C27H31ClN4O2 B2803288 1-(5-chloro-2-methoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea CAS No. 1171647-14-5

1-(5-chloro-2-methoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

Cat. No.: B2803288
CAS No.: 1171647-14-5
M. Wt: 479.02
InChI Key: SJRRZKATGMPPFE-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a complex ethyl-linked substituent comprising 3,4-dihydroisoquinoline and 4-(dimethylamino)phenyl moieties. The 3,4-dihydroisoquinoline group may enhance binding to basic residue-rich targets (e.g., neurotransmitter receptors), while the dimethylamino group could improve solubility and pharmacokinetics compared to halogenated analogs .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O2/c1-31(2)23-11-8-20(9-12-23)25(32-15-14-19-6-4-5-7-21(19)18-32)17-29-27(33)30-24-16-22(28)10-13-26(24)34-3/h4-13,16,25H,14-15,17-18H2,1-3H3,(H2,29,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRRZKATGMPPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound is compared below with four analogs from the provided evidence, focusing on structural features, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 5-chloro-2-methoxyphenyl; dihydroisoquinoline; dimethylaminophenyl C₂₆H₂₈ClN₃O₂* ~450.4 High complexity; potential CNS activity due to dihydroisoquinoline
1-(5-Chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea 5-chloro-2-methoxyphenyl; 3,4-dichlorophenyl C₁₄H₁₀Cl₃N₂O₂ 343.6 High lipophilicity (Cl groups); limited solubility
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea 5-chloro-2,4-dimethoxyphenyl; 2-chloroethyl C₁₁H₁₄Cl₂N₂O₃ 305.1 Smaller size; chloroethyl may confer alkylating activity
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea 4-chlorophenyl; thiadiazol-ethenyl C₁₇H₁₃ClN₄OS 356.8 Thiadiazol enhances π-π stacking; ethenyl group increases rigidity
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea 5-chloro-2-methoxyphenyl; triazol-trifluoromethylphenyl C₂₄H₂₂ClF₃N₆O₂ 527.9 Triazol and CF₃ groups improve metabolic stability and target selectivity

*Estimated based on structural similarity to analogs.

Key Findings:

Chloroethyl () and trifluoromethyl () groups increase lipophilicity, favoring membrane permeability but risking metabolic instability.

Structural Complexity and Target Engagement: The dihydroisoquinoline moiety in the target compound is unique among the analogs, suggesting possible affinity for aminergic receptors (e.g., serotonin or dopamine receptors) . Thiadiazol () and triazol () rings in analogs may confer stronger hydrogen-bonding or π-π interactions with enzymatic active sites.

Metabolic Considerations: The dimethylamino group in the target compound could undergo N-demethylation, a common metabolic pathway, whereas trifluoromethyl groups () resist oxidation . Chloroethyl substituents () might generate reactive intermediates, posing toxicity risks.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this urea derivative?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the dihydroisoquinoline moiety followed by coupling with substituted phenyl groups. Key considerations include:
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
  • Base optimization : Triethylamine is commonly used to neutralize acidic byproducts and enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of urea linkages) .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
Dihydroisoquinoline synthesisNaBH₄ in MeOH, 0°C, 2h7590
Urea couplingCDI (1,1'-carbonyldiimidazole), DCM, rt, 12h6895

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, chloro groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₇H₃₁ClN₄O₂, [M+H]⁺ = 479.210) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with receptors like GPCRs or kinases. Key steps:
  • Target selection : Prioritize targets based on structural motifs (e.g., dihydroisoquinoline for kinase inhibition) .
  • Docking validation : Compare results with experimental IC₅₀ values to refine scoring functions .
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies .

Table 2 : Example Docking Results for Kinase Targets

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (nM)
RET Kinase-9.2120 ± 15
EGFR-7.8>1000

Q. How should researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer : Address variability through systematic experimental design:
  • Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., incubation time, DMSO concentration) .
  • Meta-analysis : Compare data across studies using tools like PRISMA to identify outliers or methodological biases .

Table 3 : Factors Influencing Bioactivity Variability

FactorImpact on IC₅₀Mitigation Strategy
Cell passage number↑ VariabilityUse low-passage cells (<20 passages)
Solvent (DMSO) concentration↓ Activity at >0.1%Limit to 0.05%

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Modify the structure to reduce CYP450-mediated degradation:
  • Isotere replacement : Substitute the methoxy group with trifluoromethoxy to block oxidative metabolism .
  • Prodrug design : Introduce ester linkages at the urea group for sustained release .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots .

Methodological Notes

  • Synthetic Optimization : and highlight solvent/base interplay, critical for minimizing byproducts.
  • Data Validation : Cross-reference computational predictions () with empirical bioactivity data () to ensure reliability.
  • Advanced Techniques : Leverage ICReDD’s reaction path search methods (quantum chemistry + machine learning) for rapid reaction optimization .

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